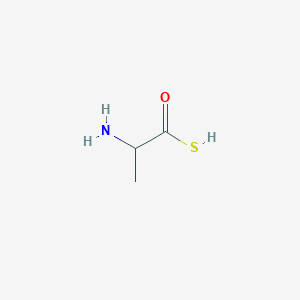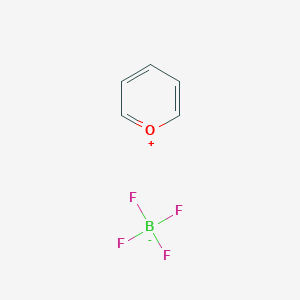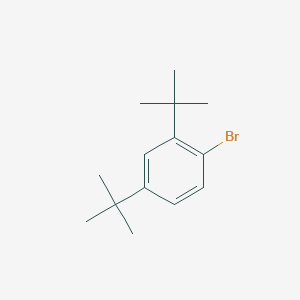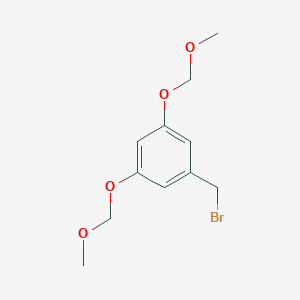
1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene
Übersicht
Beschreibung
Bromomethyl methyl ether and 1-Bromo-2-(methoxymethoxy)ethane are similar compounds. They are used as reagents in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of bromomethyl compounds .Molecular Structure Analysis
The molecular structure of these compounds typically involves a bromine atom attached to a carbon atom, which is also attached to an oxygen atom and another carbon atom .Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone .Physical and Chemical Properties Analysis
Bromomethyl methyl ether has a boiling point of 87 °C and a density of 1.531 g/mL at 25 °C . 1-Bromo-2-(methoxymethoxy)ethane has a boiling point of 116-117 °C and a density of 1.448 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Organometallic Applications
- Organometallic Synthesis : A study on 1-Bromo-3,5-bis(trifluoromethyl)benzene, which is closely related to the compound , discussed its preparation and use in organometallic synthesis. This compound was utilized to create synthetically useful reactions with phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Electro-Synthetic Applications
- Paired Diels–Alder Electro-Synthetic Reaction : Another study explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone. This process demonstrated a paired green electro-synthesis method, indicating potential applications in synthetic organic electrochemistry (Habibi, Pakravan, & Nematollahi, 2014).
Photophysical Behavior and Macrocycles
- Thia-Aza Macrocycles with Fluorescent Properties : Research on the synthesis and photophysical behavior of thia-aza macrocycles with 9-anthracenylmethyl moiety as a fluorescent appendage used 1,3-Bis(bromomethyl)-2-methoxy-5-methylbenzene. These macrocycles showed significant fluorescence upon addition of transition metal ions, hinting at their potential in developing new fluorescent materials (Singh & Kumar, 2007).
Polymer Synthesis
- Polyether Synthesis : A study investigated the polyaddition of 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene with other compounds. The research focused on creating high molecular weight polymers with pendant primary hydroxyl groups, highlighting the versatility of such compounds in advanced polymer synthesis (Nishikubo, Kameyama, Ito, Nakajima, & Miyazaki, 1999).
Crystal Structure Analysis
- Supramolecular Chemistry : The crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene were analyzed for their supramolecular features, such as hydrogen bonding and π–π interactions. This study provides insights into the structural characteristics of such compounds in crystallography (Stein, Hoffmann, & Fröba, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,5-bis(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXWZGWUGNOKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)CBr)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704488 | |
| Record name | 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799242-29-8 | |
| Record name | 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)
![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)
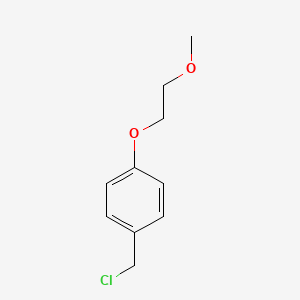
![{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3331229.png)
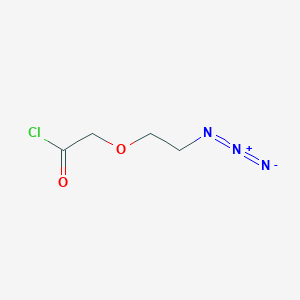

![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)
